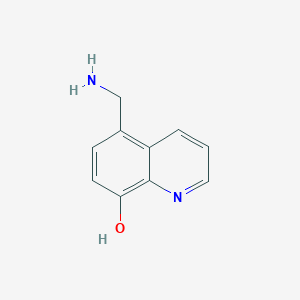

5-(Aminomethyl)quinolin-8-ol

描述

5-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)quinolin-8-ol typically involves the reaction of 5-(chloromethyl)quinolin-8-ol with hexamethylenetetramine in dimethyl sulfoxide at room temperature. This is followed by treatment with hydrochloric acid in water at room temperature for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

5-(Aminomethyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while reduction may yield various aminomethylated products.

科学研究应用

Anticancer Properties

5-(Aminomethyl)quinolin-8-ol exhibits significant anticancer activity, particularly through its ability to inhibit proteasome activity. Studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents such as bortezomib, which is used to treat multiple myeloma. The compound's interaction with bovine serum albumin suggests a favorable pharmacokinetic profile, enhancing its potential as an oral medication due to high water solubility and intestinal absorptivity .

Case Study: Interaction with Serum Proteins

In silico and multi-spectroscopic analyses demonstrated that this compound binds effectively to serum proteins, indicating a potential for improved drug delivery mechanisms. The binding occurs at specific sites within the protein structure, which could facilitate targeted therapy in cancer treatment .

Metal Ion Chelation

The compound's chelating properties are notable, particularly in the context of neurodegenerative diseases where metal ion imbalance plays a critical role. This compound can chelate metal ions such as copper and iron, which are implicated in oxidative stress and neurodegeneration . This property is essential for developing treatments aimed at restoring metal homeostasis in patients with conditions like Alzheimer’s disease and Parkinson’s disease.

Table 1: Chelation Properties of this compound

| Metal Ion | Chelation Efficacy | Biological Relevance |

|---|---|---|

| Copper | High | Involved in oxidative stress |

| Iron | Moderate | Linked to neurodegeneration |

| Zinc | Low | Non-redox reactive |

Material Science Applications

Recent advancements have seen the incorporation of this compound into electrospun materials for biomedical applications. These materials demonstrate antibacterial and antifungal properties alongside their anticancer effects. For instance, electrospun fibers containing this compound have shown significant cytotoxicity against cancer cell lines such as HeLa and MCF-7 while exhibiting lower toxicity towards normal cells . This dual functionality makes these materials suitable candidates for drug delivery systems and wound healing applications.

Case Study: Electrospun Fibers

Electrospinning techniques have been employed to create fibrous materials that incorporate this compound. These fibers not only deliver the compound effectively but also enhance its biological activity through metal ion complexation, improving therapeutic outcomes in local cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications at various positions on the quinoline ring can significantly influence its bioactivity and selectivity towards cancer cells or specific metal ions.

Table 2: Structure-Activity Relationship Insights

| Modification Position | Effect on Activity | Notes |

|---|---|---|

| C6 or C7 | Increased NQO1 binding affinity | Enhances cytotoxicity |

| Amino Group | Improved solubility and binding to proteins | Facilitates oral administration |

作用机制

The mechanism of action of 5-(Aminomethyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

相似化合物的比较

Similar Compounds

8-Hydroxyquinoline: A compound with similar structure but without the aminomethyl group.

5-Chloromethylquinolin-8-ol: A precursor in the synthesis of 5-(Aminomethyl)quinolin-8-ol.

Quinolin-8-ol: The parent compound without the aminomethyl group.

Uniqueness

This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties.

生物活性

5-(Aminomethyl)quinolin-8-ol, also known as 5-aminomethyl-8-hydroxyquinoline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with an amino group at the 5-position and a hydroxyl group at the 8-position. The molecular formula is , and its molecular weight is approximately 174.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 81748-72-3 |

Synthesis Methods

The synthesis of this compound typically involves the Mannich reaction, where 8-hydroxyquinoline is reacted with formaldehyde and an amine. This method allows for the introduction of the aminomethyl group at the desired position on the quinoline ring, yielding the target compound in good yields.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds range from to M, demonstrating their potential as effective antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 .

Case Study:

In a study examining the cytotoxic effects of these derivatives, it was found that introducing different substituents at the 5-position significantly influenced their anticancer activity. Compounds with halogen substitutions exhibited enhanced potency compared to unsubstituted analogs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to enzymes involved in metabolic pathways. Additionally, the amino group may facilitate interactions with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes .

Comparative Analysis with Related Compounds

This compound can be compared to other quinoline derivatives regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 8-Hydroxyquinoline | Moderate | Low | Metal chelation |

| 5-Chloroquinolin | High | High | DNA intercalation |

属性

IUPAC Name |

5-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQWCOAYXOQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629733 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81748-72-3 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。